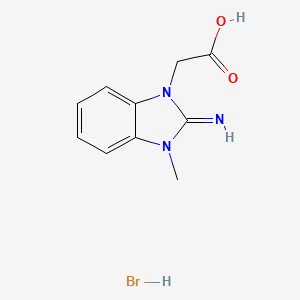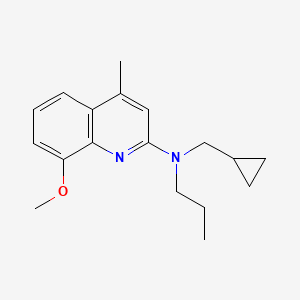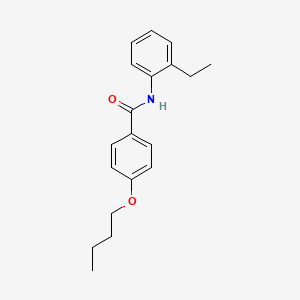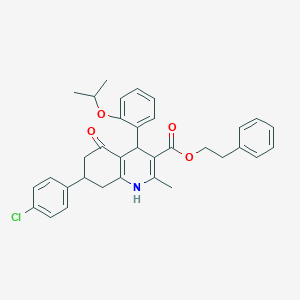
5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as DIPPA, is a chemical compound that has been used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. In
Wissenschaftliche Forschungsanwendungen
5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been used in scientific research for its ability to inhibit the activity of MAO. This enzyme is involved in the breakdown of neurotransmitters, and its inhibition can lead to increased levels of dopamine, serotonin, and norepinephrine in the brain. This has potential applications in the treatment of depression, anxiety, and Parkinson's disease.
Wirkmechanismus
5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride works by binding to the active site of MAO and preventing it from breaking down neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects:
The increased levels of neurotransmitters caused by 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can have a variety of effects on the body. For example, increased levels of dopamine can lead to increased motivation and pleasure-seeking behavior, while increased levels of serotonin can lead to decreased anxiety and improved mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in lab experiments is its potent inhibition of MAO, which can lead to significant changes in neurotransmitter levels. However, this also means that caution must be taken when interpreting results, as the effects of 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride may not be representative of normal physiological conditions.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride. For example, more research is needed to determine the long-term effects of 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride on neurotransmitter levels and behavior. Additionally, the potential therapeutic applications of 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in the treatment of depression, anxiety, and Parkinson's disease should be further explored. Finally, the development of more selective MAO inhibitors could lead to improved treatments with fewer side effects.
Synthesemethoden
The synthesis of 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride involves the reaction of 1,1-diphenyl-2-propyn-1-ol with diisopropylamine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Eigenschaften
IUPAC Name |
5-[di(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO.ClH/c1-19(2)24(20(3)4)18-12-11-17-23(25,21-13-7-5-8-14-21)22-15-9-6-10-16-22;/h5-10,13-16,19-20,25H,17-18H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUNGSBHVAIOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)
![5-amino-1-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5084570.png)


![1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5084582.png)




![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)



![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)